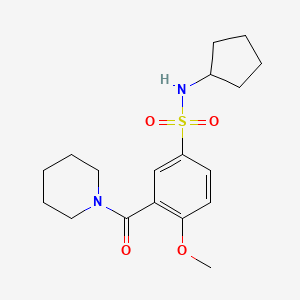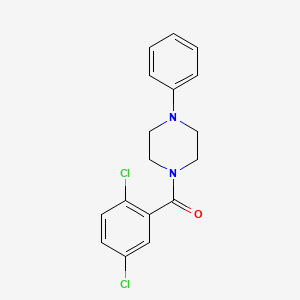
N-cyclopentyl-4-methoxy-3-(1-piperidinylcarbonyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
"N-cyclopentyl-4-methoxy-3-(1-piperidinylcarbonyl)benzenesulfonamide" is a complex chemical compound. The specific information about this compound is limited; however, insights can be drawn from related benzenesulfonamide compounds.
Synthesis Analysis
Synthesis of similar benzenesulfonamide compounds often involves multi-step chemical processes. For instance, the synthesis of N-(4-diethylamino)benzyl-4-[¹¹C]methoxy-N-(p-tolyl)benzenesulfonamide, a related compound, was achieved in three steps with 75-84% overall chemical yield, indicating a relatively efficient process (Gao et al., 2014).
Molecular Structure Analysis
Crystallographic studies are crucial in understanding the molecular structure. For example, N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide's structure was determined using X-ray crystallography, revealing details about the spatial arrangement of atoms in the molecule (Al-Hourani et al., 2016).
Chemical Reactions and Properties
Benzenesulfonamides can participate in various chemical reactions. Studies on similar compounds have shown interactions with enzymes and binding properties that can inform about the chemical behavior of N-cyclopentyl-4-methoxy-3-(1-piperidinylcarbonyl)benzenesulfonamide (Di Fiore et al., 2011).
Physical Properties Analysis
The physical properties of such compounds, like crystal structure and solubility, can be determined using various spectroscopic and analytical techniques. For instance, the crystal structure of N-(4-Methoxyphenyl)benzenesulfonamide was studied to understand its physical characteristics (Ibrahim et al., 2011).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, can be inferred from studies on similar compounds. The synthesis and biological evaluation of N-(7-indazolyl)benzenesulfonamide derivatives, for example, provided insights into the reactivity and potential applications of these compounds (Bouissane et al., 2006).
科学的研究の応用
Cognitive Enhancement Properties
Research on derivatives similar to N-cyclopentyl-4-methoxy-3-(1-piperidinylcarbonyl)benzenesulfonamide shows potential cognitive-enhancing effects. For example, a study on SB-399885, a compound with a similar structure, demonstrated its efficacy as a potent, selective 5-HT6 receptor antagonist with cognitive-enhancing properties in aged rat models. This research suggests its potential utility in disorders characterized by cognitive deficits, such as Alzheimer's disease and schizophrenia, through the enhancement of cholinergic function (Hirst et al., 2006).
Carbonic Anhydrase Inhibition
N-substituted benzenesulfonamides have been studied for their carbonic anhydrase inhibitory effects, revealing insights into their mechanism of inhibition. These compounds have potential therapeutic applications in conditions where carbonic anhydrase activity is implicated (Di Fiore et al., 2011).
Anticancer Properties
A series of new derivatives of benzenesulfonamides, including structures similar to N-cyclopentyl-4-methoxy-3-(1-piperidinylcarbonyl)benzenesulfonamide, were synthesized and showed interesting cytotoxic activities. These activities suggest potential for further anti-tumor studies and highlight the role of such compounds in the development of new anticancer therapies (Gul et al., 2016).
Pain Treatment via Nav1.7 Inhibition
Research on cyclohexylamine- and piperidine-based benzenesulfonamides as Nav1.7 inhibitors for the treatment of pain indicates the potential of these compounds in developing new analgesics. Despite challenges in demonstrating efficacy in vivo, these studies provide a basis for further exploration of such compounds in pain management (Wu et al., 2017).
Vasospasm Prevention
Oral administration of endothelin receptor antagonists, with structural similarities to N-cyclopentyl-4-methoxy-3-(1-piperidinylcarbonyl)benzenesulfonamide, has been investigated for the prevention of cerebral vasospasm following subarachnoid hemorrhage. This research suggests a potential therapeutic approach for vasospasm in humans, highlighting the diverse applications of such compounds (Zuccarello et al., 1996).
特性
IUPAC Name |
N-cyclopentyl-4-methoxy-3-(piperidine-1-carbonyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4S/c1-24-17-10-9-15(25(22,23)19-14-7-3-4-8-14)13-16(17)18(21)20-11-5-2-6-12-20/h9-10,13-14,19H,2-8,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKWVYSPLNGIHGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2CCCC2)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-[(3,4-dimethylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5522043.png)
![isopropyl 4-[(3-pyridinylcarbonyl)amino]benzoate](/img/structure/B5522048.png)
![3-[2-(dimethylamino)ethyl]-8-[4-(2-thienyl)butanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5522051.png)
![2-(4-methyl-2-nitrophenoxy)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide](/img/structure/B5522058.png)
![N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-phenylacetamide](/img/structure/B5522068.png)
![5-(methylthio)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5522077.png)

![N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide hydrochloride](/img/structure/B5522090.png)
![5-[(3-methoxyphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5522095.png)

![7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-2H-chromen-2-one](/img/structure/B5522106.png)

![2-methyl-N-(2,2,2-trifluoroethyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5522125.png)
![1-{2-[4-(3-chlorophenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-4,6-dimethyl-2(1H)-pyrimidinone](/img/structure/B5522128.png)